Imoxiterol

Description

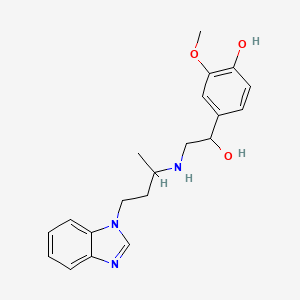

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-[4-(benzimidazol-1-yl)butan-2-ylamino]-1-hydroxyethyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-14(9-10-23-13-22-16-5-3-4-6-17(16)23)21-12-19(25)15-7-8-18(24)20(11-15)26-2/h3-8,11,13-14,19,21,24-25H,9-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKPVWPMPWLEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1C=NC2=CC=CC=C21)NCC(C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869008 | |

| Record name | 4-(2-{[4-(1H-Benzimidazol-1-yl)butan-2-yl]amino}-1-hydroxyethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88578-07-8 | |

| Record name | Imoxiterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088578078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMOXITEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR4924C6G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ruxolitinib

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Imoxiterol" did not yield any relevant results. This document has been prepared using Ruxolitinib as a substitute to demonstrate the requested format and content for an in-depth technical guide. Ruxolitinib is a well-characterized Janus kinase (JAK) inhibitor.

Executive Summary

Ruxolitinib is a potent and selective inhibitor of Janus-associated kinases (JAKs), specifically JAK1 and JAK2.[1][2][3] These non-receptor tyrosine kinases are pivotal in mediating the signaling of a multitude of cytokines and growth factors that are critical for hematopoiesis and immune function.[4] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key pathogenic feature of myeloproliferative neoplasms (MPNs), including myelofibrosis and polycythemia vera.[1] Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking the phosphorylation and activation of STAT proteins. This inhibition leads to a reduction in the proliferation of hematopoietic cells, a decrease in the production of pro-inflammatory cytokines, and a consequent amelioration of the clinical signs and symptoms associated with MPNs, such as splenomegaly and constitutional symptoms.

Core Mechanism of Action: JAK-STAT Pathway Inhibition

The primary mechanism of action of Ruxolitinib is the inhibition of the JAK-STAT signaling pathway.

2.1. The JAK-STAT Signaling Cascade:

Under normal physiological conditions, the binding of cytokines (e.g., erythropoietin, thrombopoietin, and various interleukins) to their cognate receptors on the cell surface leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the cytokine receptors. These phosphorylated tyrosines serve as docking sites for STAT proteins. Upon recruitment to the receptor complex, STATs are themselves phosphorylated by JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating gene transcription. This signaling cascade is essential for normal cell growth, differentiation, and immune responses.

2.2. Ruxolitinib's Point of Intervention:

Ruxolitinib is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the kinase domain of JAK1 and JAK2. This binding prevents the phosphorylation of JAKs themselves and their subsequent phosphorylation of STAT proteins. The inhibition of STAT phosphorylation is a key pharmacodynamic marker of Ruxolitinib activity. By blocking this critical step, Ruxolitinib effectively abrogates the downstream signaling cascade, leading to a reduction in the transcription of genes involved in cell proliferation and inflammation.

Signaling Pathway of Ruxolitinib's Inhibition of JAK-STAT

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Pharmacodynamics and Pharmacokinetics

3.1. Pharmacodynamics:

The pharmacodynamic effects of Ruxolitinib are directly linked to its mechanism of action. Inhibition of STAT3 phosphorylation is utilized as a biomarker for JAK activity. Following oral administration, Ruxolitinib leads to a dose-dependent inhibition of cytokine-induced STAT3 phosphorylation. This effect is observed within hours of dosing and is reversible, with levels returning to near baseline as the drug is cleared. The clinical pharmacodynamic effects include a reduction in splenomegaly and an improvement in myelofibrosis-related symptoms.

3.2. Pharmacokinetics:

Ruxolitinib is characterized by rapid oral absorption and a relatively short half-life. The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Source |

| Bioavailability | >95% | |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | |

| Elimination Half-Life | ~3 hours (parent drug) | |

| ~5.8 hours (metabolites) | ||

| Plasma Protein Binding | ~97% (mainly to albumin) | |

| Metabolism | Primarily hepatic via CYP3A4 and CYP2C9 | |

| Excretion | ~74% in urine, ~22% in feces (as metabolites) |

Clinical Efficacy Data

The clinical efficacy of Ruxolitinib has been demonstrated in several key clinical trials, most notably the COMFORT-I and COMFORT-II studies in patients with myelofibrosis.

| Endpoint | Ruxolitinib | Placebo | p-value | Source |

| ≥35% Reduction in Spleen Volume at Week 24 (COMFORT-I) | 41.9% | 0.7% | <0.001 | |

| ≥50% Improvement in Total Symptom Score at Week 24 (COMFORT-I) | 45.9% | 5.3% | <0.001 | |

| Overall Survival Hazard Ratio (COMFORT-I) | 0.50 | - | 0.04 |

Experimental Protocols

5.1. In Vitro Kinase Assay for JAK Inhibition:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ruxolitinib against JAK1 and JAK2.

-

Methodology:

-

Recombinant human JAK1 and JAK2 enzymes are incubated with a peptide substrate and ATP in a reaction buffer.

-

Serial dilutions of Ruxolitinib are added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the amount of ATP remaining or a fluorescence-based assay that detects the phosphorylated peptide.

-

The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

-

5.2. Cell-Based Phospho-STAT (pSTAT) Assay:

-

Objective: To assess the inhibitory activity of Ruxolitinib on JAK signaling in a cellular context.

-

Methodology:

-

A cytokine-dependent cell line (e.g., HEL cells) is cultured in the presence of varying concentrations of Ruxolitinib for a defined pre-incubation period.

-

The cells are then stimulated with a cytokine (e.g., IL-6 or IFN-γ) to activate the JAK-STAT pathway.

-

Following stimulation, the cells are fixed and permeabilized.

-

The cells are then stained with a fluorochrome-conjugated antibody specific for the phosphorylated form of a STAT protein (e.g., pSTAT3).

-

The level of pSTAT is quantified using flow cytometry.

-

The concentration of Ruxolitinib that results in a 50% reduction in the pSTAT signal is determined.

-

Experimental Workflow for Assessing Ruxolitinib Activity

Caption: Workflow for in vitro and cell-based assessment of Ruxolitinib.

Conclusion

Ruxolitinib's mechanism of action as a potent inhibitor of JAK1 and JAK2 is well-established. By targeting the dysregulated JAK-STAT signaling pathway central to the pathophysiology of myeloproliferative neoplasms, Ruxolitinib provides significant clinical benefits. Its favorable pharmacokinetic profile and demonstrated efficacy in reducing splenomegaly and symptom burden have made it a cornerstone of therapy for eligible patients. Further research into combination therapies and mechanisms of resistance will continue to refine its clinical application.

References

Imoxiterol: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imoxiterol is a potent and selective β-adrenergic agonist. This document provides a comprehensive technical overview of its chemical structure, mechanism of action, and key pharmacological data. While specific preclinical and clinical data for this compound remains limited in publicly accessible literature, this guide synthesizes available information and provides context through related compounds and established methodologies in the field of β-adrenergic receptor pharmacology.

Chemical Structure and Properties

This compound is chemically designated as 4-[2-[4-(benzimidazol-1-yl)butan-2-ylamino]-1-hydroxyethyl]-2-methoxyphenol. Its molecular structure combines a substituted phenol group, common in many adrenergic agonists, with a benzimidazole moiety.

| Property | Value |

| IUPAC Name | 4-[2-[4-(benzimidazol-1-yl)butan-2-ylamino]-1-hydroxyethyl]-2-methoxyphenol |

| Molecular Formula | C₂₀H₂₅N₃O₃ |

| Molecular Weight | 355.43 g/mol |

| CAS Number | 88578-07-8 |

| SMILES | CC(CCN1C=NC2=CC=CC=C21)NCC(C3=CC(=C(C=C3)O)OC)O |

Synthesis

Mechanism of Action and Signaling Pathway

This compound functions as a β-adrenergic agonist. β-adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes, including cardiac function, bronchodilation, and metabolism. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein.

The canonical signaling pathway initiated by β-adrenergic receptor activation is as follows:

-

G-Protein Activation: The activated Gs protein releases its α-subunit (Gαs), which is bound to GTP.

-

Adenylyl Cyclase Activation: Gαs-GTP activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Downstream Phosphorylation: PKA then phosphorylates various downstream target proteins, leading to the specific cellular response. For instance, in smooth muscle cells, this can lead to relaxation and bronchodilation.

It is also recognized that β-adrenergic receptors can signal through alternative, Gs-independent pathways, which may involve β-arrestin and the activation of mitogen-activated protein kinase (MAPK) cascades. The specific signaling bias of this compound towards these different pathways has not been publicly documented.

Quantitative Pharmacological Data

Specific quantitative data for this compound, such as binding affinity (Ki), potency (EC50) in functional assays, and in vivo pharmacokinetic parameters (e.g., half-life, clearance, bioavailability), are not widely available in published literature. For context, other β2-adrenergic agonists like salbutamol and isoproterenol have reported EC50 values in the nanomolar range for stimulating androgen production in cultured mouse testicular interstitial cells, with isoproterenol at approximately 1 nM and salbutamol at 9 nM.[1] The binding affinity of various β-adrenergic agonists can be determined through competitive radioligand binding assays, with Ki values providing a measure of the ligand's affinity for the receptor.[2]

| Parameter | Typical Range for β-agonists | Method of Determination |

| Binding Affinity (Ki) | nM to µM | Radioligand Binding Assay |

| Functional Potency (EC50) | nM to µM | cAMP Accumulation Assay, Reporter Gene Assay |

| In Vivo Half-life (t½) | Varies (minutes to hours) | Pharmacokinetic studies in animal models |

| Clearance (CL) | Varies | Pharmacokinetic studies in animal models |

| Bioavailability (F%) | Varies | Pharmacokinetic studies in animal models |

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound for β-adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific β-adrenergic receptor subtype.

Materials:

-

Cell membranes expressing the target β-adrenergic receptor.

-

Radioligand (e.g., [³H]-CGP12177, a non-selective β-antagonist).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol).

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the β-adrenergic receptor of interest.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Competition: Add increasing concentrations of the test compound (this compound) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of non-labeled antagonist).

-

Incubation: Add the cell membrane preparation to each well and incubate at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a β-adrenergic agonist with a distinct chemical structure. While detailed public data on its pharmacology is scarce, its mechanism of action is expected to follow the well-established β-adrenergic signaling pathway. Further preclinical and clinical studies are necessary to fully characterize its binding affinity, functional potency, selectivity, and pharmacokinetic profile to ascertain its therapeutic potential. The methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and related compounds.

References

Imoxiterol: An Obscure Beta-Adrenergic Agonist with Limited Publicly Available Data

Imoxiterol , also identified by the code RP 58802B , is a chemical compound historically investigated for the treatment of asthma. Despite its identification as a beta-adrenergic agonist, a class of drugs well-established for their bronchodilatory effects, a comprehensive search of publicly accessible scientific literature, clinical trial databases, and patent records reveals a significant lack of detailed information regarding its discovery, development, and specific pharmacological profile.

Presumed Mechanism of Action

Based on its classification as a beta-adrenergic agonist, this compound is presumed to exert its therapeutic effect by selectively binding to and activating β2-adrenergic receptors. These receptors are predominantly located on the smooth muscle cells of the airways.

Signaling Pathway of β2-Adrenergic Receptor Agonists

Activation of the β2-adrenergic receptor by an agonist like this compound is expected to trigger a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular targets, ultimately resulting in a decrease in intracellular calcium levels and the inhibition of myosin light-chain kinase. This cascade of events prevents the contraction of airway smooth muscle, leading to bronchodilation and relief from asthma symptoms.

Data Presentation

A thorough review of scientific databases has yielded no specific quantitative data for this compound. Therefore, the following tables, which would typically summarize such information, remain empty.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Ki (nM) | Assay Conditions | Reference |

|---|---|---|---|---|

| β2-Adrenergic | This compound | Data not available | Data not available | - |

| β1-Adrenergic | this compound | Data not available | Data not available | - |

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line | EC50 / IC50 (nM) | Parameter Measured | Reference |

|---|---|---|---|---|

| cAMP Stimulation | Data not available | Data not available | cAMP accumulation | - |

| Bronchial Tissue Relaxation | Data not available | Data not available | Muscle contraction | - |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Route of Administration | Reference |

|---|---|---|---|---|

| Bioavailability (%) | Data not available | Data not available | Data not available | - |

| Tmax (h) | Data not available | Data not available | Data not available | - |

| Cmax (ng/mL) | Data not available | Data not available | Data not available | - |

| Half-life (t1/2) (h) | Data not available | Data not available | Data not available | - |

| Volume of Distribution (L/kg) | Data not available | Data not available | Data not available | - |

| Clearance (mL/min/kg) | Data not available | Data not available | Data not available | - |

Experimental Protocols

Without access to primary research articles or patents detailing the study of this compound, it is not possible to provide the specific experimental protocols used for its characterization. However, based on standard methodologies for evaluating β2-adrenergic agonists, the following outlines the general principles of key experiments that would have been necessary.

Workflow for Characterization of a Novel β2-Agonist

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

-

General Protocol:

-

Prepare cell membranes from a cell line recombinantly expressing either human β1- or β2-adrenergic receptors.

-

Incubate the membranes with a known concentration of a radiolabeled antagonist (e.g., [3H]CGP-12177 or [125I]iodocyanopindolol).

-

Add varying concentrations of unlabeled this compound to compete with the radioligand for receptor binding.

-

After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC50 (concentration of this compound that inhibits 50% of radioligand binding), which is then used to calculate the Ki value.

-

2. cAMP Accumulation Assay

-

Objective: To measure the functional potency (EC50) of this compound in stimulating the production of the second messenger cAMP.

-

General Protocol:

-

Culture a suitable cell line (e.g., CHO or HEK293 cells) expressing the β2-adrenergic receptor.

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.

-

Stimulate the cells with increasing concentrations of this compound for a defined period.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP produced using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Plot the concentration-response curve to determine the EC50 value.

-

Conclusion

The available information on this compound (RP 58802B) is insufficient to construct a detailed technical guide. It is plausible that this compound was an early-stage drug candidate that did not advance significantly through clinical development, or that the data remains proprietary and unpublished. While its identity as a β-adrenergic agonist developed by Rhône-Poulenc for asthma is noted, the absence of specific data on its discovery, synthesis, quantitative pharmacology, and clinical evaluation relegates it to a historical footnote in pharmaceutical research rather than a well-documented therapeutic agent. Researchers interested in the history of asthma drug development may find its existence noteworthy, but those seeking detailed scientific data will likely be met with a lack of available information.

Imoxiterol: A Comprehensive Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imoxiterol is a β-adrenergic agonist with potential therapeutic applications. A thorough understanding of its physicochemical properties is fundamental for researchers and professionals involved in drug development, from formulation and delivery to understanding its mechanism of action and ensuring quality control. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its signaling pathway.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data has been compiled from various chemical databases and supplier information. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C20H25N3O3 | PubChem[1] |

| Molecular Weight | 355.43 g/mol | ChemicalBook[2] |

| IUPAC Name | 4-[2-[[4-(1H-Benzimidazol-1-yl)butan-2-yl]amino]-1-hydroxyethyl]-2-methoxyphenol | N/A |

| Synonyms | RP 58802B, RP-58802 | ChemicalBook[2][3] |

| CAS Number | 88578-07-8 | ChemicalBook[2] |

| Physical State | Solid, Light brown to brown | ChemicalBook |

| Boiling Point | 590.3±60.0 °C (Predicted) | ChemicalBook |

| Density | 1.23±0.1 g/cm3 (Predicted) | ChemicalBook |

| Solubility | Soluble in DMSO | ChemicalBook |

| pKa | 10.02±0.31 (Predicted) | ChemicalBook |

Mechanism of Action and Signaling Pathway

This compound functions as a β-adrenergic agonist. Beta-adrenergic receptors are a class of G protein-coupled receptors that are activated by catecholamines like adrenaline. The binding of an agonist such as this compound to a β-adrenergic receptor initiates a signaling cascade within the cell.

This typically involves the activation of a stimulatory G protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger. Elevated levels of cAMP lead to the activation of protein kinase A (PKA), which then phosphorylates various downstream target proteins, resulting in a cellular response.

Below is a diagram illustrating the generalized β-adrenergic signaling pathway initiated by an agonist like this compound.

Caption: A diagram of the generalized beta-adrenergic signaling pathway.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of a compound like this compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method utilizes a capillary melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound (finely powdered)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of packed solid is obtained.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Measurement:

-

For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.

-

A second, fresh sample is then heated slowly, at a rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the approximate melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The melting range is reported as these two temperatures.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The shake-flask method is a common technique to determine equilibrium solubility.

Apparatus and Materials:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Solvents of interest (e.g., water, ethanol, DMSO)

-

This compound standard

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. The suspension is then centrifuged to further separate the solid and liquid phases.

-

Sample Analysis: A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter. The filtrate is then appropriately diluted.

-

Quantification: The concentration of this compound in the diluted filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve prepared from known concentrations of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is the negative log of the acid dissociation constant (Ka). It is the pH at which a chemical species is 50% protonated and 50% deprotonated. Potentiometric titration involves measuring the pH of a solution as a titrant of known concentration is added.

Apparatus and Materials:

-

pH meter with a suitable electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

This compound sample

-

Solvent (e.g., water, or a co-solvent system if the compound has low aqueous solubility)

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a known volume of the chosen solvent.

-

Titration Setup: The beaker containing the sample solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution. The burette is filled with the standardized titrant.

-

Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to stabilize, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added.

-

pKa Determination: The pKa is determined from the titration curve. For a monoprotic acid or base, the pKa is the pH at the half-equivalence point (the point where half of the analyte has been neutralized). For polyprotic substances, multiple inflection points may be observed, corresponding to different pKa values. The first derivative of the titration curve can be used to accurately locate the equivalence point(s).

The following workflow diagram illustrates the general process for determining the pKa of a substance using potentiometric titration.

Caption: A workflow diagram for pKa determination via potentiometric titration.

References

Imoxiterol: Unraveling the In Vitro and In Vivo Landscape

A comprehensive analysis of the available scientific literature reveals a notable absence of published in vitro and in vivo studies specifically investigating a compound identified as "imoxiterol." Extensive searches of prominent scientific databases and research publications did not yield any specific data, experimental protocols, or signaling pathway information related to this particular molecule.

This lack of publicly available information suggests that "this compound" may fall into one of several categories: a novel compound in the very early stages of discovery with research yet to be published, a proprietary code name for a drug in development where data remains confidential, or potentially a misnomer or alternative naming convention not yet recognized in the broader scientific community.

While a detailed technical guide on this compound cannot be constructed at this time due to the absence of specific data, this guide will outline the fundamental principles and methodologies typically employed in the in vitro and in vivo evaluation of a novel therapeutic agent. This framework provides researchers, scientists, and drug development professionals with a foundational understanding of the processes that would be applied to characterize a compound like this compound, should data become available.

The Standard Trajectory of Preclinical Evaluation: A Methodological Overview

The journey of a new chemical entity from the laboratory to potential clinical application is a rigorous and multi-faceted process. The initial preclinical assessment is broadly divided into in vitro and in vivo studies, each designed to answer critical questions about the compound's biological activity, safety, and potential efficacy.

In Vitro Studies: The Foundation of Mechanistic Understanding

In vitro experiments are conducted in a controlled environment outside of a living organism, typically using cell cultures or isolated proteins. These studies are fundamental for elucidating a compound's mechanism of action, potency, and potential for off-target effects.

Key In Vitro Assays:

-

Binding Assays: These experiments determine the affinity and specificity with which a compound binds to its molecular target (e.g., a receptor or enzyme). Techniques such as radioligand binding assays or surface plasmon resonance are commonly employed.

-

Enzyme Inhibition/Activation Assays: If the target is an enzyme, these assays measure the compound's ability to either inhibit or enhance its activity. Data is often presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

-

Cell-Based Functional Assays: These assays assess the downstream cellular consequences of the compound's interaction with its target. This could involve measuring changes in second messenger levels (e.g., cAMP, calcium), gene expression, or protein phosphorylation.

-

Cytotoxicity Assays: It is crucial to determine if a compound is toxic to cells. Assays like the MTT or LDH assay are used to measure cell viability and proliferation in the presence of the compound.

-

Metabolic Stability Assays: Using liver microsomes or hepatocytes, these studies predict how a compound will be metabolized in the body, providing early insights into its potential half-life and the formation of active or toxic metabolites.

The following diagram illustrates a typical workflow for validating the in vitro activity of a novel compound.

Caption: A generalized workflow for the in vitro characterization of a novel compound.

In Vivo Studies: Assessing Biological Effects in a Living System

Following promising in vitro results, in vivo studies are conducted in living organisms, typically animal models, to evaluate a compound's pharmacokinetics, pharmacodynamics, and overall safety profile in a complex biological system.

Key In Vivo Assessments:

-

Pharmacokinetic (PK) Studies: These studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), determine how the body processes the compound. Key parameters measured include bioavailability, plasma half-life (t½), volume of distribution (Vd), and clearance (CL).

-

Pharmacodynamic (PD) Studies: PD studies investigate the relationship between drug concentration and the observed pharmacological effect. This helps to establish a dose-response relationship and identify a therapeutically relevant dose range.

-

Efficacy Studies: These experiments are designed to test whether the compound has the desired therapeutic effect in an animal model of a specific disease. For example, a new anti-cancer agent would be tested for its ability to reduce tumor growth in mice.

-

Toxicology Studies: A critical component of in vivo testing, toxicology studies assess the potential for adverse effects. These can range from single-dose acute toxicity studies to longer-term chronic toxicity studies.

Should this compound be identified as an activator of a hypothetical "Signal Pathway X," the following diagram illustrates a potential cascade of events.

Caption: A hypothetical signaling cascade initiated by the binding of a compound to its target.

Data Presentation: The Importance of Structured Summaries

In any comprehensive technical guide, the clear and concise presentation of quantitative data is paramount. The following tables provide templates for how in vitro and in vivo data for a compound like this compound would be structured for easy comparison and interpretation.

Table 1: Summary of In Vitro Activity

| Assay Type | Target/Cell Line | Parameter | Value |

| Binding Affinity | Target X | Kd (nM) | Data |

| Enzyme Inhibition | Enzyme Y | IC50 (µM) | Data |

| Functional Assay | Cell Line Z | EC50 (µM) | Data |

| Cytotoxicity | Hepatocyte | CC50 (µM) | Data |

Table 2: Summary of In Vivo Pharmacokinetic Parameters

| Species | Route of Admin. | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |

| Mouse | IV | 1 | - | Data | Data | Data | 100 |

| Mouse | PO | 10 | Data | Data | Data | Data | Data |

| Rat | IV | 1 | - | Data | Data | Data | 100 |

| Rat | PO | 10 | Data | Data | Data | Data | Data |

Conclusion

While the current body of scientific literature does not provide specific in vitro or in vivo data for "this compound," the established principles and methodologies of preclinical drug development provide a clear roadmap for how such a compound would be evaluated. The systematic application of in vitro assays to understand mechanism and potency, followed by in vivo studies to assess pharmacokinetics, efficacy, and safety, is the cornerstone of modern therapeutic discovery. As research progresses, it is anticipated that data on novel compounds, potentially including this compound, will become available, allowing for a more detailed and specific technical analysis. Researchers are encouraged to monitor scientific publications and patent literature for the emergence of new information.

Imoxiterol: A Technical Whitepaper on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on Imoxiterol and related compounds. Specific preclinical and clinical data for this compound is limited in the public domain. Therefore, representative examples and templates are provided to illustrate the type of data and protocols relevant to the development of a β-adrenergic agonist.

Executive Summary

This compound is identified as a β-adrenergic agonist, a class of compounds with significant therapeutic applications, primarily in the management of bronchoconstrictive respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The mechanism of action centers on the stimulation of β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, its mechanism of action, representative experimental protocols for preclinical evaluation, and a generalized synthesis approach. Due to the scarcity of specific quantitative data for this compound, this paper presents data tables as templates that would be used to evaluate such a compound.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound's primary therapeutic effect is derived from its activity as a β-adrenergic agonist, with a presumed selectivity for the β2-adrenergic receptor subtype. These receptors are predominantly located on the surface of bronchial smooth muscle cells.

Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like this compound initiates a G-protein-coupled receptor (GPCR) signaling cascade. This pathway ultimately leads to the relaxation of airway smooth muscle.[1][2][3]

The key steps in this signaling pathway are as follows:

-

Receptor Binding: this compound binds to the β2-adrenergic receptor.

-

G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA then phosphorylates various downstream target proteins in the smooth muscle cell.

-

Muscle Relaxation: This phosphorylation cascade results in a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase, leading to the relaxation of the bronchial smooth muscle and subsequent bronchodilation.

Diagram: β2-Adrenergic Receptor Signaling Pathway

References

- 1. Airway Smooth Muscle in Asthma: Just a Target for Bronchodilation? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of airway smooth muscle cell immunomodulatory function: role in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Airway smooth muscle: an immunomodulatory cell - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

β2-adrenergic receptor agonists are a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic effect is primarily mediated by the relaxation of airway smooth muscle, leading to bronchodilation. The development of long-acting β2-agonists (LABAs) has been a significant advancement, providing sustained symptomatic relief. Imoxiterol, also known as RP 58802B, belongs to a class of β2-agonists that feature a benzimidazole scaffold, a heterocyclic aromatic organic compound formed by the fusion of benzene and imidazole. The benzimidazole moiety is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutically active compounds.[1][2][3] This guide will delve into the chemical nature of this compound and its analogues, the methods for their synthesis and evaluation, and the intricate signaling cascades they trigger upon receptor activation.

Chemical Structure and Properties of this compound

This compound is a chiral molecule with the systematic IUPAC name 4-[2-[4-(benzimidazol-1-yl)butan-2-ylamino]-1-hydroxyethyl]-2-methoxyphenol.[4] Its structure combines a catecholamine-like head, essential for interaction with the β2-adrenergic receptor, with a lipophilic benzimidazole-containing side chain.

Chemical Identifiers:

-

IUPAC Name: 4-[2-[4-(benzimidazol-1-yl)butan-2-ylamino]-1-hydroxyethyl]-2-methoxyphenol[4]

-

SMILES: CC(CCN1C=NC2=CC=CC=C21)NCC(C3=CC(=C(C=C3)O)OC)O

-

Other Names: RP 58802B, Imoxiterolum

This compound Related Compounds and Analogues

The development of analogues is a crucial aspect of drug discovery, aiming to optimize potency, selectivity, and pharmacokinetic properties. For this compound, structure-activity relationship (SAR) studies would logically explore modifications at several key positions:

-

The Benzimidazole Ring: Substitution on the benzene portion of the benzimidazole can modulate lipophilicity and introduce additional interactions with the receptor.

-

The Alkyl Chain: The length and substitution of the alkyl chain connecting the benzimidazole and the amine can influence binding affinity and duration of action.

-

The Chiral Center: The stereochemistry of the amino alcohol is critical for potent β2-agonist activity.

-

The Phenyl Ring: Modifications to the 4-hydroxy-3-methoxyphenyl group can affect receptor binding and selectivity.

While specific SAR data for a series of close this compound analogues is not extensively published, the broader class of benzimidazole derivatives has been widely studied. These studies provide a foundation for predicting the impact of structural modifications.

Synthesis of this compound and Analogues

The synthesis of this compound and its analogues involves the coupling of a chiral amino alcohol with a benzimidazole-containing fragment. A general synthetic approach is outlined below.

General Synthetic Scheme:

The synthesis of chiral amino alcohols containing a benzimidazole moiety is a key step. This can be achieved through various methods, including the reaction of a suitable epoxide with a benzimidazole-containing amine or the reductive amination of a ketone.

dot

Caption: General synthetic workflow for this compound analogues.

Biological Activity and Quantitative Data

This compound is a β2-adrenergic receptor agonist. Agonist binding to the receptor initiates a signaling cascade that results in bronchodilation. The potency and efficacy of β2-agonists are typically quantified by their binding affinity (Ki) and their functional potency (EC50) in cellular assays.

Table 1: Template for Quantitative Data of this compound and Analogues

| Compound | β2-AR Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) (cAMP accumulation) |

| This compound | Data not available | Data not available |

| Analogue 1 | Data not available | Data not available |

| Analogue 2 | Data not available | Data not available |

| Salbutamol (Reference) | ~100 - 400 | ~5 - 20 |

| Formoterol (Reference) | ~1 - 10 | ~0.1 - 1 |

| Salmeterol (Reference) | ~1 - 5 | ~0.1 - 0.5 |

Experimental Protocols

Detailed experimental protocols are essential for the characterization of novel compounds. The following sections provide methodologies for key assays used to evaluate β2-adrenergic receptor agonists.

β2-Adrenergic Receptor Binding Assay

This assay determines the affinity of a compound for the β2-adrenergic receptor. It is a competitive binding assay using a radiolabeled antagonist.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the β2-adrenergic receptor.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used.

-

Radioligand: A radiolabeled β2-adrenergic receptor antagonist, such as [³H]-CGP 12177 or [¹²⁵I]-cyanopindolol, is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., this compound).

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

dot

Caption: Workflow for a β2-adrenergic receptor binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), the primary second messenger of the β2-adrenergic receptor.

Protocol:

-

Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

-

Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with varying concentrations of the test compound.

-

Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent assay.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Signaling Pathways

Activation of the β2-adrenergic receptor by an agonist like this compound initiates a cascade of intracellular events. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation.

However, β2-adrenergic receptor signaling is more complex and can also involve non-canonical pathways. For instance, the receptor can signal through β-arrestin-dependent pathways and can also lead to the activation of other kinases such as the Extracellular signal-Regulated Kinase (ERK).

dot

Caption: Simplified β2-adrenergic receptor signaling pathway.

Conclusion

This compound represents an interesting chemical scaffold for the design of novel β2-adrenergic receptor agonists. Its benzimidazole moiety offers numerous possibilities for synthetic modification to fine-tune its pharmacological profile. While specific quantitative data for this compound remains to be fully disclosed in the public domain, the experimental protocols and background information provided in this guide offer a solid framework for the synthesis and evaluation of this compound and its analogues. Further research into this class of compounds could lead to the development of new and improved therapies for respiratory diseases.

References

- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Long-acting beta2-agonists: comparative pharmacology and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Imoxiterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the dissolution and storage of Imoxiterol, a β2-adrenergic receptor agonist. Due to its poor water solubility, specific handling procedures are required to ensure its effective use in research and drug development applications. This document outlines recommended solvents, preparation of stock solutions, and storage conditions for both solid and dissolved forms of this compound. Additionally, a summary of its known signaling pathway is provided to aid in experimental design.

Chemical and Physical Properties

This compound is a light brown to brown solid compound. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 88578-07-8 |

| Molecular Formula | C₂₀H₂₅N₃O₃ |

| Molecular Weight | 355.43 g/mol |

| Appearance | Light brown to brown solid |

| Solubility | Soluble in DMSO and ethanol; Insoluble in water.[1] |

| Storage (Solid) | -20°C[2] |

Dissolution of this compound

This compound's insolubility in aqueous solutions necessitates the use of organic solvents to prepare stock solutions for experimental use. Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents.

Recommended Solvents and General Considerations

-

Dimethyl Sulfoxide (DMSO): The most common solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro studies.

-

Ethanol: A suitable alternative to DMSO, particularly for applications where DMSO may be cytotoxic or interfere with the experimental system.

Important Considerations:

-

The final concentration of the organic solvent in the experimental medium should be kept to a minimum, typically below 0.5% (v/v) for in vitro assays, to avoid solvent-induced cytotoxicity.

-

Always perform a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

-

Due to the lack of specific public data on the maximum solubility of this compound, it is recommended to start with a small amount of the compound and gradually add the solvent to determine the saturation point for your desired stock concentration.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a general method for preparing a 10 mM stock solution of this compound in DMSO. Researchers should adjust the volumes and concentrations as required for their specific experimental needs.

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass of this compound:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

For 1 mL of a 10 mM stock solution:

-

Mass (mg) = 0.010 mol/L x 0.001 L x 355.43 g/mol x 1000 mg/g = 3.55 mg

-

-

-

Weigh this compound:

-

Accurately weigh 3.55 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add 1 mL of sterile DMSO to the tube containing the this compound powder.

-

-

Dissolve the Compound:

-

Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but the stability of this compound under these conditions should be considered. Visually inspect the solution to ensure there are no undissolved particles.

-

-

Storage:

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Storage and Stability

Proper storage of this compound in both its solid and dissolved forms is crucial to maintain its chemical integrity and biological activity.

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C[2] | Long-term | Protect from light and moisture. |

| Stock Solution (in DMSO or Ethanol) | -20°C | Short to medium-term | Aliquot to avoid repeated freeze-thaw cycles. |

| Stock Solution (in DMSO or Ethanol) | -80°C | Long-term | Recommended for extended storage to minimize degradation. |

Stability Considerations:

-

There is limited publicly available data on the long-term stability of this compound in solution. It is best practice to prepare fresh stock solutions periodically.

-

Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Aliquoting the stock solution into single-use volumes is highly recommended.

-

Protect solutions from light, as many organic compounds are light-sensitive.

Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and use of this compound in a research setting.

Caption: Experimental workflow for this compound.

Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway

This compound functions as a β2-adrenergic receptor agonist. Upon binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), it initiates a signaling cascade that leads to various physiological responses, including bronchodilation. The canonical signaling pathway is depicted below.

Caption: this compound signaling pathway.

References

Application Notes and Protocols: Imoxiterol Dosage for Animal Studies

Disclaimer: The following information is provided for illustrative purposes only. As of the date of this document, "Imoxiterol" is a hypothetical compound, and no specific data from actual studies is publicly available. The dosages, pharmacokinetic parameters, and protocols described below are representative examples based on general principles of preclinical drug development and should not be used for actual experimental design without validation.

Introduction

This compound is a novel synthetic immunomodulatory agent. Its mechanism of action is believed to be agonism of Toll-Like Receptor 7 (TLR7) and Toll-Like Receptor 8 (TLR8). Activation of these receptors on immune cells such as dendritic cells and macrophages initiates a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, leading to the enhancement of the innate and adaptive immune responses. These application notes provide guidance on suggested starting dosages, pharmacokinetic profiles, and standardized protocols for preclinical animal studies involving this compound.

Quantitative Data Summary

Table 1: Suggested Starting Dosages for this compound in Animal Studies

| Animal Species | Route of Administration | Single Dose Toxicity (mg/kg) | Repeated Dose Toxicity (28-day) (mg/kg/day) |

| Mouse (CD-1) | Oral (gavage) | 5, 15, 50 | 1, 5, 15 |

| Intravenous (bolus) | 1, 3, 10 | 0.5, 1.5, 5 | |

| Rat (Sprague-Dawley) | Oral (gavage) | 10, 30, 100 | 2, 10, 30 |

| Intravenous (bolus) | 2, 6, 20 | 1, 3, 10 | |

| Dog (Beagle) | Oral (capsule) | 5, 15, 45 | 1, 5, 15 |

| Intravenous (infusion) | 1, 3, 9 | 0.5, 1.5, 4.5 |

Note: These are suggested dose ranges. Actual doses should be determined based on dose-range finding studies.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound

| Animal Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Bioavailability (%) |

| Rat (Sprague-Dawley) | Oral | 10 | 850 ± 150 | 1.5 ± 0.5 | 4200 ± 700 | 4.2 ± 0.8 | 65 |

| IV | 2 | 1200 ± 200 | 0.1 | 6500 ± 900 | 3.9 ± 0.7 | 100 | |

| Dog (Beagle) | Oral | 5 | 600 ± 120 | 2.0 ± 0.7 | 5500 ± 1100 | 6.5 ± 1.2 | 75 |

| IV | 1 | 950 ± 180 | 0.1 | 7300 ± 1300 | 6.1 ± 1.1 | 100 |

Signaling Pathway

Caption: Hypothetical signaling pathway of this compound via TLR7/8 activation.

Experimental Protocols

Protocol 1: Rodent Safety Pharmacology Study (ICH S7A Core Battery)

This protocol outlines a study to assess the potential undesirable effects of this compound on the central nervous, cardiovascular, and respiratory systems in rats.[1][2][3][4]

1. Animals:

-

Species: Sprague-Dawley rats

-

Sex: Equal numbers of males and females

-

Age: 8-10 weeks

-

Housing: Single-housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

2. Study Design:

-

Groups:

-

Vehicle control (e.g., 0.5% methylcellulose in water)

-

Low dose this compound

-

Mid dose this compound

-

High dose this compound

-

-

Route of Administration: Oral gavage

-

Number of animals: 8 per group (4 male, 4 female)

3. Experimental Procedures:

-

Central Nervous System (CNS) Assessment:

-

A functional observational battery (FOB) or modified Irwin test will be performed pre-dose and at peak plasma concentration (Tmax) post-dose.

-

Observations include, but are not limited to:

-

Behavioral: alertness, grooming, vocalization

-

Autonomic: body temperature, salivation, pupil size

-

Neuromuscular: gait, motor activity, grip strength, sensory-motor reflexes.

-

-

-

Cardiovascular System Assessment:

-

Animals will be instrumented with telemetry transmitters for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.

-

Data will be collected continuously for 24 hours pre-dose and 24 hours post-dose.

-

Key parameters to be analyzed: QT interval, PR interval, QRS duration, heart rate, systolic and diastolic blood pressure.

-

-

Respiratory System Assessment:

-

Whole-body plethysmography will be used to measure respiratory rate and tidal volume.

-

Measurements will be taken pre-dose and at multiple time points post-dose, corresponding with pharmacokinetic data.

-

4. Data Analysis:

-

Quantitative data will be analyzed using appropriate statistical methods (e.g., ANOVA, t-test).

-

A p-value of <0.05 will be considered statistically significant.

Protocol 2: In Vivo Efficacy Study - Syngeneic Mouse Tumor Model

This protocol describes a study to evaluate the anti-tumor efficacy of this compound in a murine colon adenocarcinoma model.

1. Animals:

-

Species: BALB/c mice

-

Sex: Female

-

Age: 6-8 weeks

2. Cell Line and Tumor Implantation:

-

Cell Line: CT26 (murine colon carcinoma)

-

Tumor Implantation: 1 x 10^6 CT26 cells in 100 µL of PBS will be injected subcutaneously into the right flank of each mouse.

3. Study Design:

-

Groups (n=10 mice per group):

-

Vehicle control (oral gavage)

-

This compound (low dose, oral gavage, daily)

-

This compound (high dose, oral gavage, daily)

-

Positive control (e.g., anti-PD-1 antibody, intraperitoneal injection, twice weekly)

-

-

Treatment will begin when tumors reach an average volume of 100 mm³.

4. Experimental Procedures:

-

Tumor Measurement: Tumor volume will be measured three times a week using digital calipers. Volume (mm³) = (length x width²)/2.

-

Body Weight: Animal body weights will be recorded three times a week as a measure of toxicity.

-

Endpoint: The study will be terminated when tumors in the control group reach the predetermined maximum size, or after a specified duration. Individual animals will be euthanized if tumor volume exceeds the ethical limit or if they show signs of significant distress.

-

Tissue Collection: At the end of the study, tumors and spleens may be collected for further analysis (e.g., flow cytometry, immunohistochemistry).

5. Data Analysis:

-

Tumor growth curves will be plotted for each group.

-

Statistical analysis of tumor volume and survival data will be performed (e.g., two-way ANOVA, Log-rank test).

Experimental Workflow Diagram

Caption: General workflow for a non-clinical safety pharmacology study.

References

Application Notes & Protocols for Imoxiterol Assay Development and Validation

Topic: Imoxiterol Assay Development and Validation Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Application Note: Quantification of this compound Activity using a Cell-Based cAMP Assay

Introduction

This compound is a novel small molecule agonist targeting a Gs-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and a subsequent increase in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[1][2][3] The quantification of cAMP is a critical step in characterizing the potency and efficacy of this compound and similar Gs-coupled GPCR agonists. This application note describes a robust and high-throughput method for determining the pharmacological activity of this compound using a competitive immunoassay, specifically a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4][5]

The HTRF cAMP assay is a highly sensitive and reproducible method for measuring cAMP levels in cell lysates. The assay principle is based on the competition between native cAMP produced by the cells and a labeled cAMP analog (d2-labeled cAMP) for binding to a specific anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate). When the donor and acceptor are in close proximity, a Fluorescence Resonance Energy Transfer (FRET) signal is generated. An increase in intracellular cAMP produced in response to this compound will displace the labeled cAMP, leading to a decrease in the FRET signal, which is inversely proportional to the concentration of cAMP in the sample.

This compound Signaling Pathway

This compound binds to a Gs-coupled GPCR, initiating a signaling cascade. The activated receptor promotes the exchange of GDP for GTP on the Gαs subunit of the heterotrimeric G-protein. The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in a cellular response.

Data Presentation: this compound Dose-Response Analysis

The potency of this compound is determined by generating a dose-response curve and calculating the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Table 1: Hypothetical Dose-Response Data for this compound

| This compound Conc. (nM) | Log [this compound] | % Response (Mean) | % Response (SD) |

| 0.01 | -11.0 | 2.1 | 0.5 |

| 0.1 | -10.0 | 5.8 | 1.2 |

| 1 | -9.0 | 15.4 | 2.5 |

| 10 | -8.0 | 48.9 | 4.1 |

| 100 | -7.0 | 85.2 | 3.8 |

| 1000 | -6.0 | 98.7 | 2.1 |

| 10000 | -5.0 | 100.0 | 1.9 |

Calculated Potency:

-

EC50: 12.5 nM

Protocol: Cell-Based HTRF cAMP Assay for this compound

This protocol details the procedure for quantifying this compound-induced cAMP production in a recombinant cell line overexpressing the target Gs-coupled GPCR.

Experimental Workflow

The workflow involves cell preparation, compound stimulation, cell lysis with detection reagents, and signal measurement.

Materials and Reagents

-

HEK293 cells stably expressing the target Gs-GPCR

-

Cell culture medium (e.g., DMEM/F-12, 10% FBS, 1% Pen-Strep)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

HTRF cAMP Assay Kit (containing cAMP-d2 and anti-cAMP Cryptate)

-

384-well white, low-volume microplates

Procedure

-

Cell Preparation:

-

Culture cells to ~80-90% confluency.

-

Harvest cells and resuspend in assay buffer to a final concentration of 1 x 10^6 cells/mL.

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

-

-

Compound Preparation and Stimulation:

-

Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor (e.g., 1 mM IBMX).

-

Add 5 µL of the this compound dilution series to the respective wells. For control wells, add 5 µL of assay buffer with PDE inhibitor.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Lysis and Detection:

-

Prepare the HTRF detection reagents according to the manufacturer's protocol by diluting the cAMP-d2 and anti-cAMP Cryptate in the supplied lysis buffer.

-

Add 10 µL of the combined HTRF detection reagents to each well.

-

Seal the plate and incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, with excitation at 320 nm and emission at 620 nm and 665 nm.

-

The HTRF ratio (665 nm / 620 nm) * 10,000 is calculated.

-

Data Analysis

-

Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.

-

Normalize the data to the maximum response (e.g., a saturating concentration of a known agonist or this compound).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol: this compound Assay Validation

Assay validation ensures that the analytical method is suitable for its intended purpose. The following protocol is based on the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.

Logical Flow of Assay Validation

The validation process follows a structured approach to evaluate different performance characteristics of the assay.

Validation Parameters and Acceptance Criteria

The key parameters to be evaluated during assay validation are summarized below.

Table 2: Assay Validation Parameters and Acceptance Criteria

| Parameter | Method | Acceptance Criteria |

| Specificity | Test for interference from the vehicle (e.g., DMSO) and structurally unrelated compounds. | No significant signal change in the presence of vehicle or unrelated compounds. |

| Linearity & Range | Analyze a series of known cAMP concentrations (at least 5 levels) to establish the relationship between signal and concentration. The range is the interval where the assay is precise and accurate. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | Analyze quality control (QC) samples at low, medium, and high concentrations of cAMP. Accuracy is expressed as the percentage of the nominal concentration. | Mean concentration should be within ±20% of the nominal value (±25% for LLOQ and ULOQ). |

| Precision | Intra-assay: Analyze replicates of QC samples in a single run. Inter-assay: Analyze QC samples on different days with different analysts. Precision is expressed as the coefficient of variation (%CV). | Intra-assay: %CV ≤ 20% Inter-assay: %CV ≤ 20% (%CV ≤ 25% for LLOQ and ULOQ). |

| Robustness | Introduce small, deliberate variations in assay parameters (e.g., incubation time, temperature, cell number) and evaluate the impact on the results. | Results should remain within the accuracy and precision limits. |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification.

Detailed Methodologies for Validation Experiments

-

Specificity:

-

Prepare samples containing the highest concentration of the assay vehicle (e.g., 1% DMSO).

-

Prepare samples with a high concentration of a known antagonist or an irrelevant compound.

-

Run these samples in the cAMP assay and compare the signal to the baseline (no compound) control. The signal should not deviate significantly from the baseline.

-

-

Linearity and Range:

-

Prepare a standard curve with at least five non-zero concentrations of cAMP spanning the expected measurement range.

-

Run the standard curve in triplicate.

-

Perform a linear regression analysis of the signal versus the nominal concentration and determine the correlation coefficient (r²).

-

-

Accuracy and Precision:

-

Prepare QC samples at three concentrations: Low (within 3x of LLOQ), Medium, and High (near ULOQ).

-

Intra-assay: Analyze at least five replicates of each QC level in a single assay run.

-

Inter-assay: Analyze the QC samples in triplicate on at least three different days.

-

Calculate the mean, standard deviation, %CV, and percent accuracy for each level.

-

-

Robustness:

-

Identify critical assay parameters (e.g., cell incubation time ± 5 min, reagent incubation temperature ± 2°C).

-

Design an experiment where these parameters are varied.

-

Analyze QC samples under these varied conditions and assess if the results meet the acceptance criteria for accuracy and precision.

-

By following these detailed application notes and protocols, researchers can effectively develop and validate a robust cell-based assay for characterizing the pharmacological activity of this compound or other Gs-coupled GPCR agonists.

References

- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 2. Adenylate Cyclase Pathway | Overview, Molecules & Importance | Study.com [study.com]

- 3. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 4. revvity.com [revvity.com]

- 5. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

Application Note: High-Throughput Screening for Modulators of Imoxiterol-Regulated Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imoxiterol is a novel synthetic small molecule that has garnered significant interest in drug discovery due to its potential to modulate key cellular signaling pathways implicated in a variety of diseases. Its unique mechanism of action presents a promising opportunity for the development of new therapeutic agents. High-throughput screening (HTS) provides a rapid and efficient method to test large compound libraries for their ability to interact with and modulate the activity of this compound's targets. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns to identify novel drug candidates.

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds.[1][2][3] This automated process is essential for identifying "hits"—compounds that exhibit a desired biological activity against a specific target.[2][3] These hits can then be further optimized through medicinal chemistry to become lead compounds and, eventually, clinical candidates. The success of an HTS campaign relies heavily on the development of robust and reliable assays that are amenable to miniaturization and automation.

This application note will focus on cell-based assays designed to measure the downstream effects of this compound's signaling cascade, providing a physiologically relevant context for identifying novel modulators.

This compound's Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action involves its interaction with a specific G-protein coupled receptor (GPCR), initiating a downstream signaling cascade that results in the modulation of gene expression related to cellular stress responses. Upon binding to its receptor, this compound triggers the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG cooperatively activate Protein Kinase C (PKC). Activated PKC then phosphorylates a series of downstream targets, including transcription factors that translocate to the nucleus and regulate the expression of antioxidant and cytoprotective genes. This pathway is crucial for cellular defense against oxidative stress.

Signaling Pathway of this compound

Caption: this compound signaling pathway from GPCR binding to gene expression.

High-Throughput Screening Protocol

This protocol describes a cell-based reporter gene assay to identify modulators of the this compound signaling pathway. The assay utilizes a stable cell line expressing the this compound target GPCR and a reporter gene (e.g., luciferase) under the control of a promoter containing response elements for the downstream transcription factors.

Experimental Workflow

Caption: High-throughput screening workflow for this compound modulators.

Materials and Reagents

-

Cell Line: HEK293 cell line stably expressing the target GPCR and a luciferase reporter construct.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).

-

Assay Plate: 384-well white, solid-bottom cell culture plates.

-

This compound: Stock solution in DMSO.

-

Test Compounds: Compound library plated in 384-well format.

-

Control Compounds:

-

Positive Control: A known activator of the pathway.

-

Negative Control: DMSO vehicle.

-

-

Luciferase Assay Reagent: Commercially available luciferase assay kit.

-

Plate Reader: Luminometer capable of reading 384-well plates.

Protocol

-

Cell Seeding:

-

Culture the reporter cell line to ~80% confluency.

-